3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid
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Overview
Description
RO3244794 is a selective prostacyclin (IP) receptor antagonist.
Chemical Reactions Analysis
RO3244794 undergoes various chemical reactions, primarily involving its interaction with prostacyclin receptors. It displays high affinity for IP receptors and is highly selective for these receptors over others such as EP1, EP3, EP4, and TP . The compound is known to inhibit carbaprostacyclin-induced cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary cells expressing the human IP receptor .
Scientific Research Applications
RO3244794 has been extensively studied for its potential therapeutic applications. It has shown promise in reducing acetic acid-induced abdominal constrictions, carrageenan-induced mechanical hyperalgesia, and edema formation . Additionally, it has been used to study liver injury and has demonstrated analgesic and anti-inflammatory potential . The compound’s ability to selectively antagonize IP receptors makes it a valuable tool in research focused on nociception, inflammation, and cardiovascular activity .
Mechanism of Action
RO3244794 exerts its effects by selectively antagonizing prostacyclin (IP) receptors. This antagonism inhibits the accumulation of cyclic adenosine monophosphate (cAMP) induced by carbaprostacyclin in cells expressing the human IP receptor . The compound’s selectivity for IP receptors over other prostaglandin receptors contributes to its effectiveness in modulating nociception, inflammation, and cardiovascular activity .
Comparison with Similar Compounds
RO3244794 is often compared with RO1138452, another selective IP receptor antagonist. Both compounds display high affinity for IP receptors, but RO3244794 is highly selective for the IP receptor, whereas RO1138452 also shows affinity for imidazoline2 and platelet-activating factor receptors . This selectivity makes RO3244794 unique in its ability to target IP receptors specifically, reducing the likelihood of off-target effects.
References
Properties
Molecular Formula |
C25H19F2NO5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30) |
InChI Key |
IDONYPMIPXYFLY-UHFFFAOYSA-N |
SMILES |
O=C(O)C(N(C(O1)=CC2=C1C=CC(C3=CC=C(F)C=C3)=C2)C(OC)=O)CC4=CC=C(F)C=C4 |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO3244794; RO 3244794; RO-3244794. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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